
1-(Ethenyloxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)pentane, also known as 1-ethoxy-pentane, is an organic compound with the molecular formula C7H14O. It is a type of ether, specifically an alkyl vinyl ether, where a vinyl group is bonded to an oxygen atom, which is further bonded to a pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields .
Métodos De Preparación
1-(Ethenyloxy)pentane can be synthesized through several methods. One common synthetic route involves the reaction of pentanol with vinyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(Ethenyloxy)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of pentanol.
Substitution: Nucleophilic substitution reactions can occur, where the vinyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The vinyl group in this compound can undergo polymerization reactions, forming polymers with various applications.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)pentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)pentane involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. In polymerization reactions, the vinyl group undergoes radical or ionic polymerization, forming long-chain polymers. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
1-(Ethenyloxy)pentane can be compared with other similar compounds such as:
1-(Ethenyloxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
1-(Ethenyloxy)butane: Has a shorter carbon chain, resulting in different boiling points and solubility characteristics.
1-(Ethenyloxy)propane: Even shorter chain, with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific balance of reactivity and physical properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
5363-63-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1-ethenoxypentane |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |
Clave InChI |
IOSXLUZXMXORMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


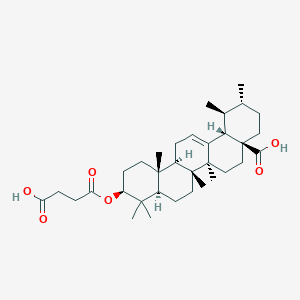
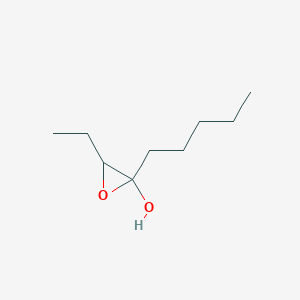
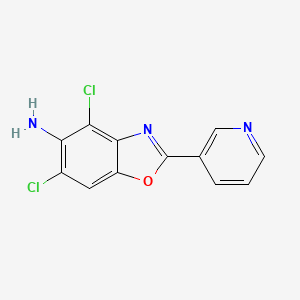
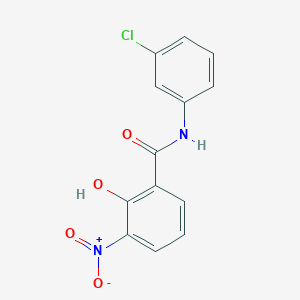
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)
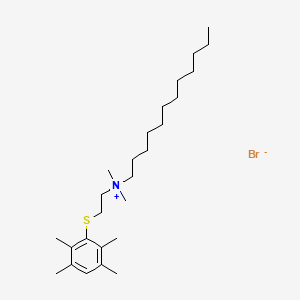
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
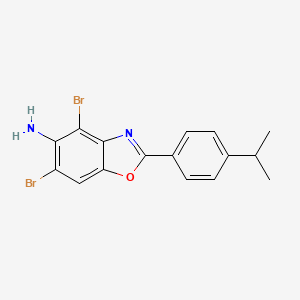
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)
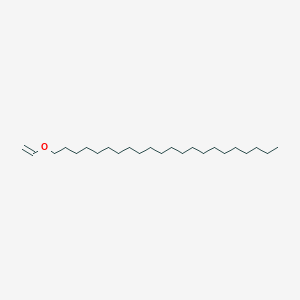
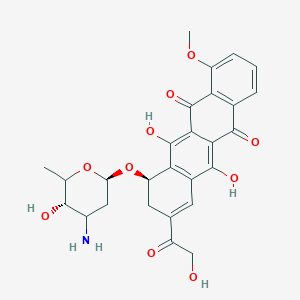
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
